2-[(1-Cyclopentanecarbonylpiperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine

Lipophilicity ADME Drug Discovery

The compound 2-[(1-Cyclopentanecarbonylpiperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine (CAS 2198959-09-8) is a synthetic small molecule featuring a piperidine ring N-functionalized with a cyclopentanecarbonyl group, linked via a methoxy spacer to a 6-(trifluoromethyl)pyridine ring. It is categorized within a class of piperidine-pyridine hybrids that are of significant interest in medicinal chemistry for the development of novel therapeutic agents, particularly as key intermediates or potential precursors.

Molecular Formula C18H23F3N2O2
Molecular Weight 356.389
CAS No. 2198959-09-8
Cat. No. B2652472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(1-Cyclopentanecarbonylpiperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine
CAS2198959-09-8
Molecular FormulaC18H23F3N2O2
Molecular Weight356.389
Structural Identifiers
SMILESC1CCC(C1)C(=O)N2CCC(CC2)COC3=CC=CC(=N3)C(F)(F)F
InChIInChI=1S/C18H23F3N2O2/c19-18(20,21)15-6-3-7-16(22-15)25-12-13-8-10-23(11-9-13)17(24)14-4-1-2-5-14/h3,6-7,13-14H,1-2,4-5,8-12H2
InChIKeyAKULZULIBQHAJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[(1-Cyclopentanecarbonylpiperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine: A Structurally Distinct Piperidine-Pyridine Hybrid for Drug Discovery


The compound 2-[(1-Cyclopentanecarbonylpiperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine (CAS 2198959-09-8) is a synthetic small molecule featuring a piperidine ring N-functionalized with a cyclopentanecarbonyl group, linked via a methoxy spacer to a 6-(trifluoromethyl)pyridine ring . It is categorized within a class of piperidine-pyridine hybrids that are of significant interest in medicinal chemistry for the development of novel therapeutic agents, particularly as key intermediates or potential precursors . Preliminary pharmacological screening has indicated its potential utility as a CCR5 antagonist, suggesting a role in the treatment of CCR5-mediated diseases such as HIV infection and inflammatory conditions [1]. Its molecular formula is C18H23F3N2O2, with a molecular weight of 356.38 g/mol and a calculated XLogP3 of 3.9 .

Why 2-[(1-Cyclopentanecarbonylpiperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine Cannot Be Replaced by a Generic Piperidine-Pyridine Analog


In-class substitution is not viable due to the compound's unique structural combination of a cyclopentanecarbonyl N-capping group and the 6-CF3-pyridine regioisomer. This specific substitution pattern is predicted to critically influence its physicochemical and pharmacological profile. The cyclopentanecarbonyl moiety, compared to common acetyl or Boc groups, is predicted to significantly increase lipophilicity (XLogP3 of 3.9 ) and alter metabolic stability, which directly impacts membrane permeability and in vivo pharmacokinetics . Furthermore, the position of the trifluoromethyl group on the pyridine ring is a known determinant of receptor binding affinity and selectivity across various target classes. Preliminary data indicating CCR5 antagonism [1] suggests that the precise 6-CF3-2-methoxy substitution is likely essential for target engagement, a profile not guaranteed by regioisomeric analogs like the 4-CF3 or 5-CF3 pyridine variants.

Quantitative Evidence for 2-[(1-Cyclopentanecarbonylpiperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine Differentiation vs. Key Analogs


Predicted Lipophilicity Advantage over N-Acetyl and N-Boc Analogs

The cyclopentanecarbonyl group is predicted to confer a significant lipophilicity increase compared to smaller N-capping groups. The target compound has a calculated XLogP3 of 3.9 . An N-acetyl analog (2-[(1-Acetylpiperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine) is predicted to have an XLogP3 of approximately 2.6, while an N-Boc analog is predicted to have an XLogP3 of approximately 3.4. This difference of 1.3 and 0.5 log units, respectively, suggests the target compound would be roughly 20 times more lipophilic than the acetyl analog and 3 times more lipophilic than the Boc analog.

Lipophilicity ADME Drug Discovery

Regioisomeric Differentiation: 6-CF3 vs. 4-CF3 and 5-CF3 Pyridine Analogs

The 6-CF3 substitution pattern on the pyridine ring distinguishes this compound from its 4-CF3 and 5-CF3 regioisomers. While direct comparative data is not publicly available for this specific scaffold, the regioisomer of a trifluoromethyl group on a pyridine ring is known to profoundly impact binding affinity in analogous systems. For example, in a series of TRPA1 antagonists, the position of a pyridine nitrogen and substituent altered IC50 values by over 100-fold . The 6-CF3-2-substituted pyridine in this compound creates a unique electronic and steric environment that is hypothesized to be crucial for the interaction with targets like CCR5 [1].

Regiochemistry Receptor Binding Small Molecule

Class-Level Evidence: Potential CCR5 Antagonism Suggests Specific Target Engagement

Preliminary pharmacological screening has identified this compound as having potential utility as a CCR5 antagonist [1]. While quantitative IC50 values are not publicly disclosed, the identification of this specific target engagement profile distinguishes it from other piperidine-pyridine hybrids that are often explored as PDE3 inhibitors or mGlu2 PAMs. For instance, structurally similar compounds in patent US9242982 have shown PDE3 inhibition with IC50 values ranging from 4.8 nM to >100 nM [2]. This suggests that the target compound's activity profile is likely driven by its unique combination of N-substituent and pyridine substitution, potentially offering a distinct selectivity profile.

CCR5 Antagonist HIV Inflammation

Optimal Application Scenarios for 2-[(1-Cyclopentanecarbonylpiperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine


CCR5-Targeted Probe Development and SAR Studies

The preliminary identification of this compound as a potential CCR5 antagonist [1] makes it a primary candidate for developing chemical probes to study CCR5-mediated pathways in HIV infection, asthma, rheumatoid arthritis, and COPD. Researchers can use it as a starting point for structure-activity relationship (SAR) studies, leveraging its unique cyclopentanecarbonyl and 6-CF3-pyridine features to optimize potency and selectivity.

Lead Optimization for CNS-Penetrant Therapeutics

With a predicted XLogP3 of 3.9 [1], which is generally favorable for crossing the blood-brain barrier, this compound is a suitable scaffold for CNS drug discovery. Its lipophilic cyclopentanecarbonyl group may enhance brain exposure compared to less lipophilic analogs, making it a valuable template for developing treatments for neuroinflammatory or other CNS disorders where CCR5 is implicated.

Synthetic Intermediate for Advanced Heterocyclic Libraries

The compound's structure includes a functionalized piperidine ring and a reactive 2-position on the pyridine ring, making it a versatile building block for generating diverse compound libraries . Medicinal chemistry groups can use it as an intermediate to rapidly explore chemical space around the piperidine-pyridine core, accelerating hit-to-lead campaigns.

Selectivity Profiling Against PDE3 and Other Off-Targets

Given that structurally similar compounds are known PDE3 inhibitors (e.g., US9242982 series with IC50 values as low as 4.8 nM [2]), it is critical to profile this compound against PDE3 and other relevant off-targets. Its distinct CCR5 antagonist profile suggests a potentially novel selectivity window, and systematic counter-screening will be essential to confirm its specificity for CCR5 over other targets.

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